molecular formula C24H20ClN5O B018824 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide CAS No. 404844-11-7

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Cat. No.: B018824
CAS No.: 404844-11-7
M. Wt: 429.9 g/mol
InChI Key: WUGWDFMSJPJUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biological Activity

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide, with the CAS number 404844-11-7, is a compound of interest due to its potential as a kinase inhibitor and its applications in cancer therapy. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24_{24}H20_{20}ClN5_5O, with a molecular weight of 429.90 g/mol. The structure features a chloromethyl group attached to a benzamide core, which is further substituted with a pyrimidine and pyridine moiety, contributing to its biological activity.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various receptor tyrosine kinases (RTKs), particularly those involved in cancer signaling pathways. Notably, it has been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2).

Table 1: Kinase Inhibition Data

Kinase TargetInhibition (%) at 10 nM
EGFR91%
VEGFR216% - 48%
PDGFRα67% - 77%

These findings suggest that the compound may serve as a lead for developing targeted therapies against cancers driven by these pathways .

The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways. This action is crucial for inhibiting cell proliferation in cancer cells.

Study on EGFR Inhibition

A study published in MDPI highlighted the synthesis and biological evaluation of several derivatives containing the benzamide fragment. The most potent compounds demonstrated over 90% inhibition against EGFR at low concentrations (10 nM), indicating their potential for therapeutic applications in treating cancers associated with EGFR mutations .

In Vivo Efficacy

In vivo studies have also been conducted to assess the efficacy of this compound in animal models. These studies demonstrated that administration led to significant tumor regression in xenograft models, reinforcing the potential of this compound as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the key structural identifiers and physicochemical properties of this compound?

  • Molecular Formula : C24H20ClN5O
  • Molecular Weight : 429.90 g/mol
  • IUPAC Name : 4-(Chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
  • SMILES : Cc1ccc(NC(=O)c2ccc(CCl)cc2)cc1Nc3nccc(n3)c4cccnc4
  • InChI Key : InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
  • Storage : Store at +5°C in a dry environment to maintain stability .

Q. What synthetic routes are commonly used to prepare this compound?

  • Key Steps :

Pyrimidine Intermediate Synthesis : React 4-(pyridin-3-yl)pyrimidin-2-amine with 3-nitro-4-methylphenylamine under coupling conditions.

Benzamide Formation : Couple the intermediate with 4-(chloromethyl)benzoyl chloride using carbodiimide reagents (e.g., EDC/HOBT) in DMSO at 20°C for 20–24 hours.

Purification : Employ column chromatography (e.g., chloroform:methanol, 3:1) followed by crystallization from diethyl ether .

Q. How is the compound characterized for structural confirmation?

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm aromatic protons, amide bonds, and chloromethyl groups.
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (theoretical [M+H]<sup>+</sup> = 430.13).
  • HPLC Analysis : ≥98% purity confirmed via reverse-phase HPLC using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

  • Methodological Approach :

  • Catalyst Screening : Test coupling agents (e.g., HATU vs. EDC/HOBT) to improve efficiency.
  • Solvent Optimization : Compare DMSO, DMF, and THF for solubility and reaction kinetics.
  • Temperature Control : Conduct reactions under reflux (e.g., 80°C) to accelerate kinetics while monitoring decomposition via TLC .

Q. What mechanistic insights exist for substitution reactions at the chloromethyl group?

  • Nucleophilic Substitution : The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., piperazine derivatives) in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Kinetic Studies : Use <sup>13</sup>C labeling to track reaction pathways and quantify activation parameters (ΔG‡) via Eyring plots .

Q. How does the compound interact with biological targets, and what assays are suitable for activity screening?

  • Target Hypothesis : The pyridinylpyrimidine moiety suggests kinase inhibition potential (e.g., Bcr-Abl or EGFR).
  • Assays :

  • In Vitro Kinase Assays : Use fluorescence-based ADP-Glo™ assays to measure IC50.
  • Cellular Uptake : Radiolabel the compound with <sup>14</sup>C and quantify intracellular accumulation in cancer cell lines .

Q. What strategies mitigate stability issues during long-term storage?

  • Degradation Pathways : Hydrolysis of the chloromethyl group to hydroxymethyl under humid conditions.
  • Stabilization Methods :

  • Lyophilization : Store as a lyophilized powder under argon.
  • Additives : Include desiccants (e.g., silica gel) in packaging to control moisture .

Q. Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported molecular weights for similar analogs?

  • Cross-Validation : Compare experimental HR-MS data with theoretical values from computational tools (e.g., ChemAxon).
  • Source Critique : Prioritize peer-reviewed journals over vendor databases (e.g., avoid BenchChem) due to potential inconsistencies .

Q. What analytical techniques differentiate regioisomers during synthesis?

  • X-ray Crystallography : Resolve ambiguous NOE effects in NMR by determining crystal structures.
  • 2D NMR : Use HSQC and HMBC to assign coupling patterns between pyrimidine and pyridine rings .

Q. Methodological Resources

  • Spectral Libraries : PubChem (CID: 404844-11-7) for reference NMR/IR data .
  • Reaction Databases : SciFinder for optimizing coupling conditions .

Comparison with Similar Compounds

Chemical Identity :

  • CAS Number : 404844-11-7
  • Molecular Formula : C₂₄H₂₀ClN₅O
  • Molecular Weight : 429.90 g/mol
  • Structure : Features a benzamide core with a chloromethyl group at the 4-position, linked to a 4-methylphenylamine moiety substituted with a pyridinylpyrimidine group .
  • Role : Intermediate in synthesizing Imatinib analogs and other kinase inhibitors .

Physicochemical Properties :

  • Melting Point : 300°C
  • Solubility : Moderate lipophilicity (LogP: 4.04) due to aromatic rings and chloromethyl group .
  • Reactivity : The chloromethyl group enables nucleophilic substitution, facilitating further derivatization (e.g., sulfoximine introduction) .

Structural and Functional Variations

The compound belongs to a class of kinase inhibitors sharing the N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide scaffold. Key differences arise from substituents on the benzamide ring, influencing bioactivity, stability, and synthetic routes.

Table 1: Structural Comparison of Selected Analogs

Compound Name / ID Substituent on Benzamide Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound (404844-11-7) 4-(Chloromethyl) C₂₄H₂₀ClN₅O 429.90 Reactive chloromethyl group
4-Methyl analog (CAS: N/A) 4-Methyl C₂₄H₂₁N₅O 395.46 Improved stability, reduced reactivity
Compound 8h (4-Amino substituent) 4-Amino C₂₄H₂₁N₅O 403.46 Enhanced hydrogen bonding potential
Compound 2e (iso-Propylaminoethyl) 4-(2-(iso-Propylamino)ethyl) C₂₇H₂₉N₇O 479.57 Increased hydrophilicity
Imatinib Meta-methyl-piperazine Impurity 3-[(4-Methylpiperazin-1-yl)methyl] C₂₉H₃₁N₇O 501.60 Altered pharmacokinetics

Pharmacokinetic Considerations

  • Lipophilicity: Chloromethyl group increases LogP (4.04) compared to methyl (3.82) or amino (3.10) analogs, affecting membrane permeability .
  • Metabolic Stability : Piperazine-containing analogs (e.g., Imatinib impurity) may undergo faster hepatic metabolism due to basic nitrogen centers .

Key Research Findings

  • Reactivity Utility : The chloromethyl group in the target compound enables diverse post-synthetic modifications, such as sulfoximine incorporation (e.g., Compound 8 in ).
  • Structural-Activity Relationship (SAR): Chlorine vs. Methyl: Replacement of chloromethyl with methyl reduces alkylation risk but may diminish kinase-binding affinity . Amino Groups: 4-Amino substituents (e.g., Compound 8h) enhance solubility and target engagement via hydrogen bonding .

Properties

IUPAC Name

4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN5O/c1-16-4-9-20(28-23(31)18-7-5-17(14-25)6-8-18)13-22(16)30-24-27-12-10-21(29-24)19-3-2-11-26-15-19/h2-13,15H,14H2,1H3,(H,28,31)(H,27,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGWDFMSJPJUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CCl)NC3=NC=CC(=N3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436494
Record name 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404844-11-7
Record name 4-(Chloromethyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (2.83 g, 8.29 mmol) was dissolved in tetrahydrofuran (20 ml), triethylamine (1.4 ml, 9.95 mmol) was added thereto, and the mixture was stirred for 30 minutes. 4-Chloromethyl benzoyl chloride (2.03 g, 10.78 mmol) was added and the whole mixture was reacted under reflux for 4 hours. The mixture was filtered, and the filtrate was concentrated and crystallized from water to give N-(5-(4-chloromethylbenzoylamino)-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine (3.12 g).
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

In certain embodiments of the invention, after condensing N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine with 4-chloromethylbenzoyl chloride in the presence of an inorganic base to obtain 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide, water is added, and 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide is isolated by filtration.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The invention provides a process for preparation of imatinib base and pharmaceutically acceptable acid addition salts thereof, comprising (a) reacting 2-methyl-5-nitroaniline with cyanamide in the presence of hydrochloric acid to obtain 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride; (b) converting 1-(2-methyl-5-nitrophenyl)guanidine hydrochloride to 1-(2-methyl-5-nitrophenyl)guanidine nitrate; (c) condensing 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal to obtain 3-(dimethylamino)-1-(3-pyridinyl)-prop-2-en-1-one; (d) reacting 3-(dimethylamino)-1-(3-pyridinyl)-prop-2-en-1-one with 1-(2-methyl-5-nitrophenyl)guanidine nitrate to obtain N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine; (e) reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine using hydrazine in the presence of Raney nickel to obtain N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine; (f) condensing N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidine-amine with 4-chloromethylbenzoyl chloride in the presence of an inorganic base to obtain 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide; (g) condensing 4-chloromethyl-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)benzamide with an excess of N-methylpiperazine to obtain imatinib base; adding water or a mixture of water and an organic solvent; and isolating said imatinib base; and (h) optionally, converting imatinib base to a pharmaceutically acceptable acid addition salt of imatinib base.
[Compound]
Name
( f )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Scheme 3 illustrates a third synthetic pathway for preparation of imatinib base, referred to herein as “Method C.” This method is described in WO 2004/108699 and in J. Med. Chem. 2005, 48(1), 249-255, and comprises the condensation of 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine with 4-chloromethylbenzoyl chloride to yield 4-chloromethyl-N-(4-methyl-3-((4-pyridin-3-yl)-pyrimidin-2-ylamino)-phenyl)-benzamide, followed by the reaction of 4-chloromethyl-N-(4-methyl-3-((4-pyridin-3-yl)-pyrimidin-2-ylamino)-phenyl)-benzamide with N-methylpiperazine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)benzene-1,3-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide
4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.